Welcome to the BenchChem Online Store!
molecular formula C9H9NO2 B122357 5-Methoxy-3-methylbenzo[d]isoxazole CAS No. 145508-90-3

5-Methoxy-3-methylbenzo[d]isoxazole

Cat. No. B122357
M. Wt: 163.17 g/mol
InChI Key: CXVWRMVSDDIOCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06380218B1

Procedure details

A mixture of 5-Methoxy-3-methyl-benzo(d)isoxazole (4.9 g, 0.03 mol.) in 48% hydrobromic acid (20 mL) and acetic acid (20 mL) was refluxed for 4 hrs. The mixture was concentrated to give 6.2 g solid. MS (m/e): 149 (M+).
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[CH:5][C:6]2[O:10][N:9]=[C:8]([CH3:11])[C:7]=2[CH:12]=1>Br.C(O)(=O)C>[OH:2][C:3]1[CH:4]=[CH:5][C:6]2[O:10][N:9]=[C:8]([CH3:11])[C:7]=2[CH:12]=1

Inputs

Step One
Name
Quantity
4.9 g
Type
reactant
Smiles
COC=1C=CC2=C(C(=NO2)C)C1
Name
Quantity
20 mL
Type
solvent
Smiles
Br
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 4 hrs
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated

Outcomes

Product
Name
Type
product
Smiles
OC=1C=CC2=C(C(=NO2)C)C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.2 g
YIELD: CALCULATEDPERCENTYIELD 138.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.